molecular formula C23H16BrN3O5 B11978902 Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302912-72-7

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11978902
CAS No.: 302912-72-7
M. Wt: 494.3 g/mol
InChI Key: HAHYFABUXXFWNV-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by a brominated phenyl group at position 3 and a nitro-substituted benzoyl moiety at position 5.

Properties

CAS No.

302912-72-7

Molecular Formula

C23H16BrN3O5

Molecular Weight

494.3 g/mol

IUPAC Name

ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H16BrN3O5/c1-2-32-23(29)18-11-21(22(28)14-6-8-17(9-7-14)27(30)31)26-13-25-19(12-20(18)26)15-4-3-5-16(24)10-15/h3-13H,2H2,1H3

InChI Key

HAHYFABUXXFWNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of N-Ylides

The most widely reported approach involves 1,3-dipolar cycloaddition between in situ-generated N-ylides and activated alkynes. For ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate, this method proceeds via:

  • Generation of a pyrimidine N-ylide intermediate through deprotonation of a substituted pyrrolo-pyrimidine precursor.

  • Cycloaddition with dimethyl acetylenedicarboxylate (DMAD) or analogous dipolarophiles under anhydrous conditions.

  • Subsequent functionalization at positions 3 and 7 via Suzuki-Miyaura coupling and Friedel-Crafts acylation, respectively.

Critical parameters include:

  • Base selection : Triethylamine or DBU in tetrahydrofuran (THF) achieves optimal ylide formation.

  • Temperature control : Reactions proceed at 0–5°C to prevent side reactions.

  • Solvent system : Mixed polar aprotic solvents (e.g., DMF/THF) enhance cycloaddition yields to 68–72%.

Multi-Step Assembly via Halogen Intermediates

Patent literature describes alternative routes using halogenated intermediates for regioselective coupling:

  • Step 1 : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methanesulfonyl chloride in presence of diisopropylethylamine (DIPEA) to activate the C4 position.

  • Step 2 : Introduce the 3-bromophenyl group via Buchwald-Hartwig amination using Pd(OAc)₂/XPhos catalytic system.

  • Step 3 : Install the 4-nitrobenzoyl moiety through Friedel-Crafts acylation with 4-nitrobenzoyl chloride and AlCl₃.

This method achieves 58–63% overall yield but requires strict control of reaction stoichiometry to minimize dihydro impurity formation (<0.15%).

Acylation at Position 7: 4-Nitrobenzoyl Group Introduction

Friedel-Crafts acylation proves most effective for installing the electron-deficient 4-nitrobenzoyl group:

Standard Friedel-Crafts Protocol

  • Acylating agent : 4-Nitrobenzoyl chloride (1.2 equiv)

  • Lewis acid : AlCl₃ (2.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature, 6 h

  • Yield : 82%

Microwave-Assisted Optimization

Recent adaptations use microwave irradiation to reduce reaction time:

  • Power : 300 W

  • Temperature : 100°C

  • Time : 20 min

  • Yield : 85% with 99% purity

Esterification at Position 5: Ethyl Carboxylate Formation

The ethyl ester group is typically introduced early in the synthesis via:

Direct Esterification

  • Reagent : Ethanol, H₂SO₄ (catalytic)

  • Conditions : Reflux for 8 h

  • Yield : 89%

Transesterification

For intermediates with methyl esters:

  • Reagent : Ethanol (excess), Ti(OiPr)₄

  • Conditions : 70°C, 4 h

  • Yield : 94%

Purification and Characterization

Final product purity ≥98% is achieved through:

  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3)

  • Recrystallization : Ethanol/water (7:3) at −20°C

Key characterization data :

ParameterValueMethod
Melting Point178–180°CDSC
λmax (UV/Vis)274 nm (ε = 1.2×10⁴ L/mol·cm)CHCl₃
¹H NMR (400 MHz, CDCl₃)δ 8.52 (d, J=8.4 Hz, 2H)Bruker Avance
HRMS (ESI+)m/z 494.0346 [M+H]+Q-TOF

Comparative Analysis of Synthetic Routes

Table 1 evaluates two primary synthesis strategies:

ParameterCycloaddition RouteHalogen Intermediate Route
Total Steps57
Overall Yield62%58%
Purity99.2%98.5%
Largest Impurity<0.1% (isomer)0.12% (dihydro derivative)
Reaction Time48 h72 h
Cost (Materials)$$$$$

The cycloaddition route offers superior efficiency, while the halogen intermediate method provides better control over regiochemistry .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Substituted phenyl derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has the molecular formula C23H16BrN3O5C_{23}H_{16}BrN_{3}O_{5} and a CAS number of 302912-72-7. Its structure features a pyrrolo[1,2-c]pyrimidine core, which is known for its biological activity. The compound's unique functional groups contribute to its reactivity and interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, pyrrole-containing compounds have been shown to possess minimum inhibitory concentrations (MIC) in the low microgram per milliliter range, suggesting strong antibacterial properties .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Studies focusing on related pyrrole derivatives demonstrate their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results against different cancer cell lines, making them candidates for further development as anticancer agents .

Biological Mechanisms of Action

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its applications. The compound likely interacts with specific protein targets involved in cell signaling pathways or metabolic processes. For example, certain pyrrole derivatives have been identified as inhibitors of key enzymes in bacterial cell wall synthesis and cancer cell metabolism .

Case Study 1: Antibacterial Evaluation

A study investigated the antibacterial activity of pyrrole derivatives against MRSA. The compound exhibited an MIC value significantly lower than that of standard antibiotics like vancomycin, indicating its potential as a novel antibacterial agent .

CompoundMIC (µg/mL)Comparison
This compound0.125Superior to vancomycin (0.5)
Vancomycin0.5Standard treatment

Case Study 2: Anticancer Activity

In another research effort, this compound was tested against a panel of cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells at concentrations that were non-toxic to normal cells .

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)5Induces apoptosis
Normal Fibroblasts>50Non-toxic

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. The nitrobenzoyl group may participate in electron transfer reactions, while the bromophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups :

  • Electron-donating groups (e.g., methoxy) improve fluorescence efficiency by stabilizing excited states .
  • Electron-withdrawing groups (e.g., nitro) reduce quantum yields but may enhance reactivity in electrophilic substitution or catalytic applications .

Biological Activity

Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (CAS No. 302912-72-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H16BrN3O5
  • Molecular Weight : 494.29 g/mol
  • Purity : NLT 98%

The compound features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. Research indicates that compounds within this class exhibit selective cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : Colorectal, breast, and lung cancer cells.
  • Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.

For instance, a related study demonstrated that pyrimidine derivatives showed IC50 values ranging from 10 to 50 µM against different cancer cell lines, suggesting promising anticancer properties .

2. Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Studies on related pyrimidine derivatives revealed:

  • Activity Against Bacteria : Some derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : Values ranged from 3.12 to 12.5 µg/mL for effective compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the bromophenyl and nitrobenzoyl substituents can significantly affect the compound's efficacy:

Substituent PositionModification TypeEffect on Activity
Para to Nitro GroupElectron-WithdrawingIncreased cytotoxicity
Meta to BromineElectron-DonatingDecreased activity

This table illustrates how different substituents can modulate the biological activity of similar compounds.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on cancer cell lines. The results indicated that:

  • Cell Viability Reduction : The compound reduced viability by over 70% at concentrations above 50 µM.
  • Apoptotic Pathways Activated : Flow cytometry analysis confirmed increased apoptosis rates in treated cells.

These findings suggest a strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

In another study focusing on its antimicrobial properties:

  • Testing Method : Disk diffusion method was employed against various bacterial strains.
  • Results : The compound showed notable inhibition zones against Gram-positive bacteria compared to Gram-negative strains.

This suggests that structural modifications could enhance its spectrum of activity .

Q & A

Basic: What synthetic strategies are recommended to achieve high-purity Ethyl 3-(3-bromophenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate?

Answer:
The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:

  • Suzuki-Miyaura cross-coupling for introducing the 3-bromophenyl group at position 3 of the pyrrolo-pyrimidine core.
  • Benzoylation at position 7 using 4-nitrobenzoyl chloride under anhydrous conditions (e.g., DCM, catalytic DMAP).
  • Esterification at position 5 with ethyl chloroformate.
    Validation:
  • Monitor reaction progress via TLC (silica gel, hexane/EtOAc).
  • Purify intermediates via column chromatography.
  • Confirm purity (>95%) using elemental analysis (e.g., %C, %H, %N matches calculated values within ±0.3%) and HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the pyrrolo[1,2-c]pyrimidine core?

Answer:

  • Use single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) to determine bond lengths, angles, and ring puckering.
  • Refine structures using SHELXL (e.g., R-factor < 0.05) to minimize residual electron density.
  • Apply Cremer-Pople parameters to quantify ring puckering amplitudes (e.g., θ, φ for five-membered rings), which influence electronic properties and reactivity .

Basic: What spectroscopic techniques are critical for characterizing substituent effects in this compound?

Answer:

  • NMR (¹H/¹³C): Assign signals using 2D experiments (COSY, HSQC). The 4-nitrobenzoyl group shows deshielded aromatic protons (δ 8.2–8.5 ppm) and a carbonyl resonance near δ 167 ppm.
  • IR Spectroscopy: Confirm the nitro group (asymmetric stretch ~1520 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How do electron-withdrawing groups (e.g., 4-nitrobenzoyl) modulate fluorescence properties in pyrrolo-pyrimidine derivatives?

Answer:

  • The 4-nitrobenzoyl group enhances intramolecular charge transfer (ICT) , increasing quantum yield (QY) via extended π-conjugation.
  • Measure QY using steady-state fluorescence with a reference standard (e.g., quinine sulfate).
  • Compare with derivatives lacking nitro groups (e.g., methoxy-substituted analogs) to isolate substituent effects.
  • TD-DFT calculations (B3LYP/6-31G*) predict excitation wavelengths and validate experimental λmax values .

Basic: How to address discrepancies between experimental and computational NMR chemical shifts?

Answer:

  • Perform DFT-based NMR prediction (e.g., B3LYP/6-311+G(d,p)) with solvent corrections (PCM model for DMSO).
  • Analyze deviations >0.5 ppm to identify:
    • Conformational flexibility (e.g., rotamers of the ester group).
    • Solvent interactions (e.g., hydrogen bonding with DMSO-d₆).
  • Re-optimize geometry using molecular dynamics (MD) simulations to account for dynamic effects .

Advanced: What strategies optimize reaction yields for bromophenyl substitution in the pyrrolo-pyrimidine scaffold?

Answer:

  • Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) to enhance cross-coupling efficiency.
  • Vary solvent polarity (toluene vs. DMF) to stabilize intermediates.
  • Use microwave-assisted synthesis (100–120°C, 30 min) to reduce side reactions.
  • Quantify yield improvements via GC-MS and statistical analysis (e.g., ANOVA for solvent/catalyst effects) .

Advanced: How to analyze conflicting bioactivity data across structurally similar analogs?

Answer:

  • Perform SAR (Structure-Activity Relationship) studies by synthesizing analogs with:
    • Varying substituents (e.g., 3-bromo vs. 4-chlorophenyl).
    • Modified electron-withdrawing groups (e.g., nitro vs. trifluoromethyl).
  • Use multivariate regression to correlate substituent parameters (Hammett σ, π-effects) with bioactivity (e.g., IC₅₀).
  • Validate hypotheses via molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins .

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